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Compound of Interest

Compound Name: Perfluorobutyl iodide

Cat. No.: B025838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for

perfluorobutyl iodide (CF₃(CF₂)₃I), also known as 1-iodononafluorobutane. The information

presented herein is essential for the characterization and analysis of this compound in research

and development settings. All quantitative data is summarized in structured tables for ease of

reference, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fluorinated compounds.

Both ¹⁹F and ¹³C NMR provide critical information about the chemical environment of the

fluorine and carbon atoms within the perfluorobutyl iodide molecule.

¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum of perfluorobutyl iodide is characterized by four distinct signals

corresponding to the four different fluorine environments. The chemical shifts are reported

relative to CFCl₃ (0 ppm).
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Assignment Chemical Shift (δ, ppm)

CF₃-CF₂-CF₂-CF₂-I -81.1

CF₃-CF₂-CF₂-CF₂-I -125.5

CF₃-CF₂-CF₂-CF₂-I -118.0

CF₃-CF₂-CF₂-CF₂-I -64.2

Note: Specific coupling constant data for ¹⁹F-¹⁹F interactions were not available in the searched

literature. The spectrum would exhibit complex splitting patterns due to these couplings.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of perfluorobutyl iodide shows four resonances, each split into

complex multiplets due to coupling with the adjacent fluorine atoms.

Assignment Chemical Shift (δ, ppm)
C-F Coupling Constants (J,
Hz)

CF₃-CF₂-CF₂-CF₂-I 118.1 (quartet) ¹JCF ≈ 277 Hz

CF₃-CF₂-CF₂-CF₂-I 110.0 (triplet) ¹JCF ≈ 260 Hz

CF₃-CF₂-CF₂-CF₂-I 107.5 (triplet) ¹JCF ≈ 260 Hz

CF₃-CF₂-CF₂-CF₂-I -3.9 (triplet) ¹JCF ≈ 330 Hz

Note: The presented coupling constants are typical for perfluoroalkyl chains and are provided

as approximate values for interpretation.

Infrared (IR) Spectroscopy
The IR spectrum of perfluorobutyl iodide is dominated by strong absorptions corresponding

to the C-F bond stretching vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

1350 - 1100 Strong C-F Stretching Vibrations

800 - 600 Medium C-F Bending Vibrations

~530 Medium C-I Stretching Vibration

Mass Spectrometry (MS)
Electron ionization mass spectrometry of perfluorobutyl iodide results in a characteristic

fragmentation pattern. The molecular ion peak is often observed, although it may be of low

abundance.

m/z Relative Abundance (%) Assignment

346 Low [C₄F₉I]⁺ (Molecular Ion)

219 High [C₄F₉]⁺

169 High [C₃F₇]⁺

131 High [C₃F₅]⁺

119 High [C₂F₅]⁺

100 Medium [C₂F₄]⁺

69 Very High (Base Peak) [CF₃]⁺

127 Medium [I]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy (¹⁹F and ¹³C)
A sample of perfluorobutyl iodide (typically 5-20 mg) is dissolved in a deuterated solvent

(e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹⁹F NMR spectra are acquired on a

spectrometer operating at a frequency of 470 MHz or higher. Chemical shifts are referenced
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externally to CFCl₃ (0 ppm). For ¹³C NMR, spectra are typically acquired on a 125 MHz or

higher spectrometer. Due to the low natural abundance of ¹³C and the complexities of C-F

coupling, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Proton decoupling is standard for ¹³C NMR.

Infrared (IR) Spectroscopy
For liquid samples like perfluorobutyl iodide, a neat spectrum can be obtained. A drop of the

liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1] The plates are

then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto

the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the

GC, where it is vaporized and separated from any impurities. The eluted compound then enters

the ion source of the mass spectrometer. In the EI source, the gaseous molecules are

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation.[2][3][4] The resulting positively charged ions are then accelerated and

separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2][3]

Visualizations
To illustrate the workflow of spectroscopic analysis, the following diagram is provided.
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Caption: Workflow for the spectroscopic analysis of Perfluorobutyl iodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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